Diyoduro de etilendiamina

Descripción general

Descripción

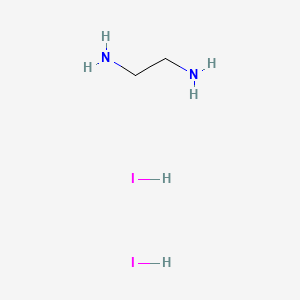

Ethylenediamine dihydroiodide is a water-soluble salt derived from ethylenediamine and hydroiodic acid. It appears as a colorless to light yellow crystalline powder. The compound consists of ethylenediammonium dications and iodide anions . It is commonly used as an additive in animal feed to prevent iodine deficiency .

Aplicaciones Científicas De Investigación

Ethylenediamine dihydroiodide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is utilized in biological studies to investigate iodine metabolism and deficiency.

Medicine: Ethylenediamine dihydroiodide is used in veterinary medicine to prevent iodine deficiency in animals.

Mecanismo De Acción

Target of Action

Ethylenediamine dihydroiodide (EDDI) is primarily targeted towards the prevention of iodine deficiency in animals . It is used as an additive in pet food and cattle feed due to its high bioavailability .

Mode of Action

It is known that eddi is a water-soluble salt derived from ethylenediamine and hydroiodic acid . It is a weak base with two amine groups and an iodine atom . In solution, EDDI can release hydrogen ions, exhibiting acidic properties .

Pharmacokinetics

It is known that eddi is a water-soluble compound , which suggests that it could be readily absorbed and distributed in the body. The United States Food and Drug Administration suggests a limit of intake to 50 mg/head/day , indicating that the compound is generally recognized as safe (GRAS) only as a nutrient source of iodine .

Result of Action

The primary result of EDDI administration is the prevention of iodine deficiency in animals . Additionally, EDDI has been found to have preventative effects on foot rot in cattle .

Action Environment

The action of EDDI can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances in the environment . .

Safety and Hazards

Ethylenediamine dihydroiodide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or if in contact with skin .

Relevant Papers One paper discusses the addition of Ethylenediamine to perovskite precursor solution, which improves the photovoltaic device performance and material stability . Another paper discusses the use of Ethylenediamine series as additives to control the morphology of magnetite nanoparticles .

Análisis Bioquímico

Biochemical Properties

Ethylenediamine dihydroiodide plays a crucial role in biochemical reactions, particularly in iodine metabolism. It interacts with various enzymes and proteins involved in iodine uptake and utilization. One of the key enzymes it interacts with is thyroid peroxidase, which is essential for the synthesis of thyroid hormones. Ethylenediamine dihydroiodide provides a readily available source of iodine, which is incorporated into the thyroid hormones thyroxine (T4) and triiodothyronine (T3). These hormones are critical for regulating metabolism, growth, and development .

Cellular Effects

Ethylenediamine dihydroiodide influences various cellular processes by ensuring adequate iodine levels. It affects cell signaling pathways, particularly those related to thyroid hormone receptors. These receptors, when activated by thyroid hormones, regulate gene expression and cellular metabolism. Ethylenediamine dihydroiodide ensures that cells have sufficient iodine to produce thyroid hormones, which in turn influence numerous cellular functions, including energy production, protein synthesis, and cell growth .

Molecular Mechanism

At the molecular level, ethylenediamine dihydroiodide exerts its effects by providing iodine for the synthesis of thyroid hormones. It binds to thyroid peroxidase, facilitating the iodination of tyrosine residues in thyroglobulin, a precursor protein for thyroid hormones. This iodination process is crucial for the formation of T4 and T3. Additionally, ethylenediamine dihydroiodide may influence the expression of genes involved in iodine transport and metabolism, ensuring efficient utilization of iodine within the thyroid gland .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylenediamine dihydroiodide can vary over time. The compound is relatively stable, but its effectiveness may decrease if exposed to light or moisture for extended periods. Long-term studies have shown that ethylenediamine dihydroiodide maintains its efficacy in preventing iodine deficiency and supporting thyroid function over prolonged periods. Its stability and degradation should be monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of ethylenediamine dihydroiodide vary with different dosages in animal models. Studies have shown that moderate doses effectively prevent iodine deficiency without causing adverse effects. High doses can lead to toxicity, manifesting as thyroid dysfunction or other iodine-related disorders. It is crucial to determine the optimal dosage to balance efficacy and safety. In dairy cattle, for example, a daily intake of 25 to 30 mg of ethylenediamine dihydroiodide has been found to be effective without exceeding safe iodine levels in milk .

Metabolic Pathways

Ethylenediamine dihydroiodide is involved in metabolic pathways related to iodine metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones. These interactions ensure that iodine is efficiently utilized and recycled within the body. Ethylenediamine dihydroiodide also affects metabolic flux by providing a steady supply of iodine, which is essential for maintaining normal thyroid function and overall metabolic balance .

Transport and Distribution

Within cells and tissues, ethylenediamine dihydroiodide is transported and distributed through specific iodine transporters and binding proteins. The sodium-iodide symporter (NIS) is a key transporter that facilitates the uptake of iodine into thyroid cells. Once inside the cells, ethylenediamine dihydroiodide is incorporated into thyroglobulin for thyroid hormone synthesis. Its distribution within tissues ensures that iodine is available where it is needed most, particularly in the thyroid gland .

Subcellular Localization

Ethylenediamine dihydroiodide is primarily localized in the thyroid gland, where it plays a critical role in thyroid hormone synthesis. Within the thyroid cells, it is found in the follicular lumen, where iodination of thyroglobulin occurs. This subcellular localization is essential for its function, as it ensures that iodine is available for hormone production. Additionally, ethylenediamine dihydroiodide may undergo post-translational modifications that enhance its stability and activity within the thyroid gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylenediamine dihydroiodide can be synthesized by reacting ethylenediamine with hydroiodic acid. The reaction typically involves mixing ethylenediamine with hydroiodic acid under controlled conditions to form the desired salt .

Industrial Production Methods: A more detailed industrial preparation method involves adding deionized water, ethylenediamine, and iodine into a reactor. Hydrogen sulfide gas is gradually introduced into the reaction system at a temperature of 40-50°C while stirring. The reaction is complete when the solution changes from dark black to faint yellow or colorless. The reaction mixture is then filtered, and the filtrate is distilled to remove hydrogen sulfide gas. The remaining solution is cooled and crystallized to obtain ethylenediamine dihydroiodide .

Análisis De Reacciones Químicas

Types of Reactions: Ethylenediamine dihydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: In the presence of oxidizing agents, ethylenediamine dihydroiodide can be oxidized to form different products.

Reduction: Reducing agents can convert ethylenediamine dihydroiodide into other compounds.

Substitution: The iodide ions in ethylenediamine dihydroiodide can be substituted with other anions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iodinated compounds, while substitution reactions can produce different salts .

Comparación Con Compuestos Similares

Potassium iodide: Another iodine supplement used in animal feed.

Calcium iodate: A stable iodine source for nutritional supplements.

Comparison: Ethylenediamine dihydroiodide is unique due to its high bioavailability and effectiveness in preventing iodine deficiency. Unlike potassium iodide and calcium iodate, ethylenediamine dihydroiodide has a higher retention rate in the body, making it a more efficient iodine source .

Propiedades

Número CAS |

5700-49-2 |

|---|---|

Fórmula molecular |

C2H9IN2 |

Peso molecular |

188.01 g/mol |

Nombre IUPAC |

ethane-1,2-diamine;hydroiodide |

InChI |

InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |

Clave InChI |

LTALGLGRMHWWKA-UHFFFAOYSA-N |

SMILES |

C(CN)N.I.I |

SMILES canónico |

C(CN)N.I |

| 5700-49-2 | |

Pictogramas |

Irritant |

Números CAS relacionados |

107-15-3 (Parent) |

Sinónimos |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Across these studies, ethylenediamine dihydroiodide serves as a source of supplemental iodine in animal feed, particularly for dairy cows and pigs. [, , , , , ] Researchers investigate its impact on iodine concentrations in milk and meat, addressing concerns about both deficiencies and exceeding recommended levels. [, , ]

A: While milk iodine concentrations respond rapidly to dietary ethylenediamine dihydroiodide adjustments, skeletal muscle iodine levels remain relatively stable, showing increases only at higher supplementation levels. [] This suggests differential uptake and retention of iodine in various tissues.

A: Studies in pigs comparing iodine utilization from various sources, including potassium iodide, ethylenediamine dihydroiodide, and iodine humate, revealed that while all three supplements increased iodine utilization compared to controls, potassium iodide and ethylenediamine dihydroiodide demonstrated significantly higher utilization rates than iodine humate. [] This suggests that the source of iodine can impact its bioavailability and subsequent utilization in the body.

A: In a study involving calves, high doses of ethylenediamine dihydroiodide (1 mg/kg body weight) led to a significant increase in serum protein-bound iodine and were linked to respiratory problems in a number of calves. [] This highlights the importance of carefully determining appropriate supplementation levels to avoid potential adverse effects.

A: In vitro research suggests that ethylenediamine dihydroiodide can enhance the attachment of rumen bacteria to epithelial cells, particularly in cattle fed high-concentrate diets. [, ] This finding points towards the potential role of iodine in modifying the rumen environment and microbial interactions.

A: Yes, studies in ducks have explored the impact of dietary ethylenediamine dihydroiodide on intestinal health, suggesting potential benefits. [, ] Further research in this area could provide valuable insights into the mechanisms involved and its potential applications.

ANone: Researchers utilize various analytical methods to monitor iodine levels in biological samples like milk, serum, and tissues. [1-3, 5-8] These methods are crucial for assessing the impact of ethylenediamine dihydroiodide supplementation and ensuring appropriate iodine levels.

A: The research highlights the need for carefully calibrated iodine supplementation in animal feed to ensure optimal animal health and prevent excessive iodine levels in animal products intended for human consumption. [, , , , ] Further research will continue to refine our understanding of ethylenediamine dihydroiodide's effects and inform best practices for its safe and effective use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

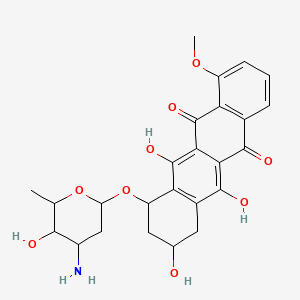

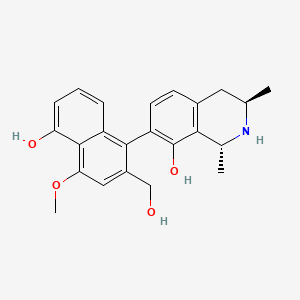

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)

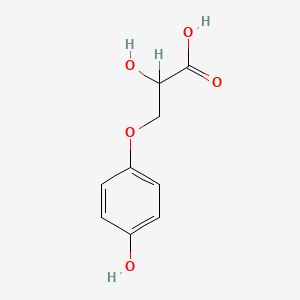

![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)